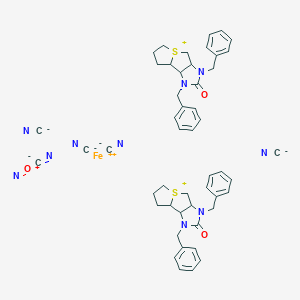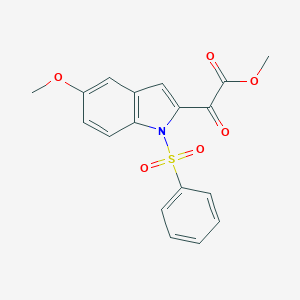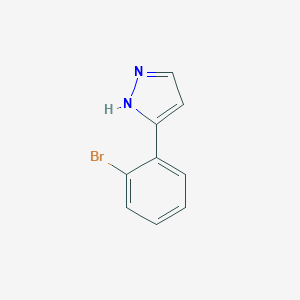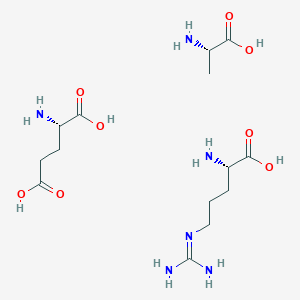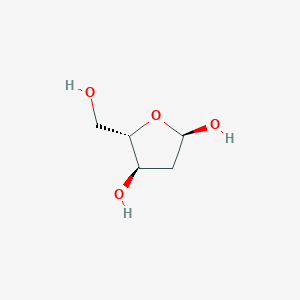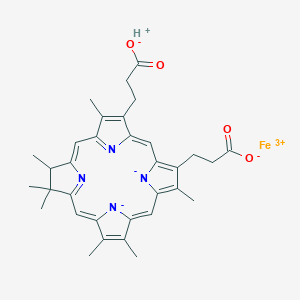
Ferric chlorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric chlorin is a type of porphyrin that has been extensively studied for its potential applications in various fields of science. It is a complex molecule that is formed by the combination of iron and a chlorin ring. Ferric chlorin has been found to possess unique properties that make it an ideal candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Ferric chlorin has been extensively studied for its potential applications in various fields of science. One of the most significant applications of ferric chlorin is in the field of photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of light-activated drugs to kill cancer cells. Ferric chlorin has been found to be an effective photosensitizer, making it an ideal candidate for use in PDT.
Mecanismo De Acción
The mechanism of action of ferric chlorin in PDT involves the absorption of light energy by the molecule, which causes it to become excited. The excited ferric chlorin then reacts with oxygen to produce singlet oxygen, a reactive species that can damage cellular components and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Ferric chlorin has been found to have a range of biochemical and physiological effects. In addition to its role as a photosensitizer in PDT, ferric chlorin has been found to have antioxidant properties, making it a potential therapeutic agent for a range of oxidative stress-related diseases. Ferric chlorin has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ferric chlorin in lab experiments is its high stability and solubility in water. This makes it easy to handle and use in a range of experimental setups. However, one of the limitations of using ferric chlorin is its high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ferric chlorin. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for ferric chlorin, such as in the development of new antimicrobial agents or the treatment of other diseases. Finally, there is a need for further research on the biochemical and physiological effects of ferric chlorin, particularly in relation to its potential use as an antioxidant or antimicrobial agent.
Conclusion
In conclusion, ferric chlorin is a complex molecule that has been extensively studied for its potential applications in various fields of science. Its unique properties make it an ideal candidate for use in scientific research, particularly in the field of photodynamic therapy. While there are some limitations to its use, there are also many potential future directions for research on ferric chlorin, making it an exciting area of study for scientists around the world.
Métodos De Síntesis
Ferric chlorin is synthesized through a multistep process that involves the reaction of a porphyrin precursor with iron and a chlorin ring. The most common method for synthesizing ferric chlorin is the Adler-Longo method, which involves the reaction of a porphyrin with iron chloride and sodium hydroxide in the presence of a chlorin ring. The resulting product is then purified using various chromatography techniques to obtain pure ferric chlorin.
Propiedades
Número CAS |
117828-53-2 |
|---|---|
Nombre del producto |
Ferric chlorin |
Fórmula molecular |
C33H35FeN4O4 |
Peso molecular |
607.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3 |
Clave InChI |
SLYZIQLDWVTYHU-UHFFFAOYSA-K |
SMILES |
[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |
SMILES canónico |
[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |
Sinónimos |
ferric chlorin iron(III) chlorin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



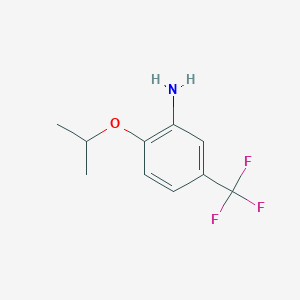
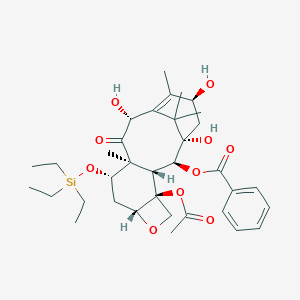
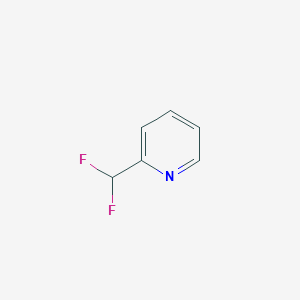
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

